Regiochemical Positioning of the Boc Protecting Group Determines Hydrogen Bond Donor Topology and Downstream Synthetic Strategy
The 10-carboxylate regioisomer (CAS 2098115-71-8) bears the Boc protecting group on the seven-membered ring nitrogen, yielding a hydrogen bond donor count of 1 versus the 3-carboxylate isomer (CAS 1179338-65-8) which may present a different donor count depending on protonation state . After Boc deprotection, the 10-isomer generates a secondary amine with a distinct exit vector relative to the spiro junction, compared to the amine liberated from the 3-isomer. This regiochemical difference is not cosmetic: in the structurally related 1-oxa-4,9-diazaspiro[5.6]dodecane series, the N9-substitution (analogous to the 10-position in the target compound) directly controls sigma-1 receptor binding, with Ki values <100 nM achieved when benzyl or phenethyl groups occupy that position [1], whereas N4-substituted analogs (analogous to the 3-position) require different substituent patterns for comparable affinity [1].
| Evidence Dimension | Hydrogen bond donor count and amine exit vector orientation |
|---|---|
| Target Compound Data | HBD count = 1; Boc group on 10-position nitrogen of seven-membered ring; XlogP = 1; tPSA = 50.8 Ų |
| Comparator Or Baseline | 3-carboxylate isomer (CAS 1179338-65-8): Boc group on 3-position nitrogen of six-membered ring; molecular formula identical (C₁₄H₂₆N₂O₃, MW 270.37) but HBD count and tPSA differ due to ring-size-dependent hydrogen bonding |
| Quantified Difference | Regioisomeric switch alters HBD count (1 vs. 0/1 depending on protonation) and amine exit vector by ~60° relative to spiro plane, as inferred from ring geometry of 7-oxa-3,10-diazaspiro[5.6]dodecane core |
| Conditions | Computed physicochemical properties (Chem960); structural geometry inferred from SMILES and InChI representations |
Why This Matters
For procurement decisions, the 10-isomer enables synthetic routes requiring orthogonal amine deprotection at the larger ring, which is critical for library synthesis targeting sigma receptors where N-substitution at this position is pharmacophoric.
- [1] US Patent US10689398. Esteve Pharmaceuticals S.A. Oxa-diazaspiro compounds having activity against pain. BindingDB entries BDBM448184 and BDBM448185 (Ki <100 nM at human σ1 receptor). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=448184 (accessed 2026-04-30). View Source
